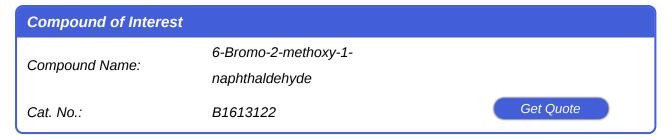




An In-depth Technical Guide to 6-Bromo-2methoxy-1-naphthaldehyde

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **6-Bromo-2-methoxy-1-naphthaldehyde**. The content is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Properties

6-Bromo-2-methoxy-1-naphthaldehyde is an aromatic organic compound featuring a naphthalene core. The structure is characterized by a bromo substituent at the 6th position, a methoxy group at the 2nd position, and an aldehyde functional group at the 1st position.

Chemical Structure:

Table 1: Chemical and Physical Properties



Property	Value
Molecular Formula	C12H9BrO2
Molecular Weight	265.10 g/mol
IUPAC Name	6-Bromo-2-methoxynaphthalene-1- carbaldehyde
CAS Number	Not available
Appearance	Expected to be a solid

Table 2: Spectroscopic Data (Predicted/Reference-Based)

While specific experimental data for **6-Bromo-2-methoxy-1-naphthaldehyde** is not readily available in public literature, the following are expected spectroscopic characteristics based on analogous compounds such as 6-methoxy-2-naphthaldehyde and other brominated naphthaldehydes.

Spectroscopy	Expected Peaks/Signals
¹H NMR (CDCl₃)	δ 9.5-10.5 (s, 1H, -CHO), 7.0-8.5 (m, 5H, Ar-H), 3.9-4.1 (s, 3H, -OCH ₃)
¹³ C NMR (CDCl ₃)	δ 190-195 (C=O), 160-165 (C-OCH ₃), 110-140 (Ar-C), 55-60 (-OCH ₃)
IR (KBr)	~1680 cm ⁻¹ (C=O stretch, aldehyde), ~2850, 2750 cm ⁻¹ (C-H stretch, aldehyde), ~1250 cm ⁻¹ (C-O stretch, ether)
Mass Spec (EI)	m/z 264/266 (M ⁺ , bromine isotopes), fragments corresponding to loss of CHO, OCH₃, Br

Synthesis

A plausible synthetic route to **6-Bromo-2-methoxy-1-naphthaldehyde** starts from 2-methoxynaphthalene. The synthesis involves bromination followed by formylation.



Overall Synthesis Scheme:



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Caption: Synthesis pathway for **6-Bromo-2-methoxy-1-naphthaldehyde**.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of **6-Bromo-2-methoxy-1-naphthaldehyde**.

Step 1: Synthesis of 6-Bromo-2-methoxynaphthalene from 2-Methoxynaphthalene

This procedure is adapted from established bromination methods for naphthalenic compounds. [1][2]

- Materials: 2-methoxynaphthalene, bromine, glacial acetic acid.
- Procedure:
 - In a three-necked flask equipped with a mechanical stirrer, add 20 mL of glacial acetic acid and 5 g (31.6 mmol) of 2-methoxynaphthalene.
 - Cool the mixture in an ice bath to maintain the temperature below 30°C.
 - Slowly add a mixture of 10 g (63.2 mmol) of bromine and 10 mL of glacial acetic acid to the reaction solution dropwise.
 - After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
 - The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is worked up to isolate the product. This typically involves pouring the mixture into water and collecting the precipitate. The crude product



can be purified by recrystallization or column chromatography.

Step 2: Formylation of 6-Bromo-2-methoxynaphthalene to **6-Bromo-2-methoxy-1-naphthaldehyde**

This protocol is based on the formylation of similar bromo-aromatic compounds.[3]

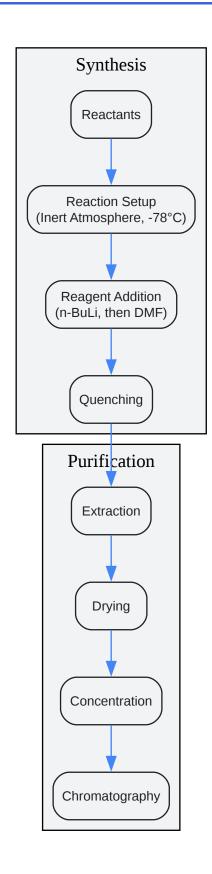
Materials: 6-Bromo-2-methoxynaphthalene, n-butyllithium (n-BuLi) in hexanes, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, magnesium sulfate (MgSO₄).

Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-Bromo-2-methoxynaphthalene in anhydrous THF.
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture. Stir for 45 minutes at -78°C.
- Add N,N-dimethylformamide (DMF) dropwise and continue stirring for another 15 minutes at -78°C.
- Quench the reaction by adding saturated aqueous NH₄Cl.
- Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
- Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product is then purified by column chromatography on silica gel.

Workflow for Synthesis and Purification:





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Caption: Experimental workflow for the formylation step.



Applications in Drug Development

Naphthaldehyde derivatives are important precursors in the synthesis of various pharmacologically active molecules.[4] The presence of a bromo group allows for further functionalization through cross-coupling reactions, making **6-Bromo-2-methoxy-1-naphthaldehyde** a versatile building block. The methoxy group can influence the electronic properties and bioavailability of the final compound.

Derivatives of naphthaldehydes have been investigated for their potential as:

- Anticancer agents
- Anti-inflammatory drugs[1]
- Antimicrobial compounds

The specific compound, **6-Bromo-2-methoxy-1-naphthaldehyde**, can be a key intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, the aldehyde group can be readily converted to other functional groups or used in condensation reactions to build more complex molecular architectures.[4]

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